molecular formula C17H19ClN4O2 B2863316 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946225-54-3

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2863316
CAS No.: 946225-54-3
M. Wt: 346.82
InChI Key: ORBVLIZSKBISDC-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-chlorobenzoyl group. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (methoxy) substituents, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where such interactions are critical .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVLIZSKBISDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as aldo-keto reductase enzyme AKR1C3 . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine (V027-5974)

  • Key Differences: Replaces the 6-methoxy group with a 4-methylphenoxy substituent.
  • The aromatic phenoxy group may engage in π-π stacking with biological targets, unlike the hydrogen-bonding methoxy group in the parent compound .

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

  • Key Differences : Lacks the 4-chlorobenzoyl-piperazine moiety; instead, the piperazine is substituted with a methyl group.
  • Implications: Reduced steric hindrance and polarity due to the absence of the benzoyl group.
  • Molecular Formula : C10H15ClN4 (~238.71 g/mol).

Piperazine and Heterocyclic Modifications

4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

  • Key Differences : Features a bis-pyrimidine structure linked via piperazine, with methylsulfanyl and chlorine substituents.
  • Implications :
    • Methylsulfanyl groups enhance lipophilicity and may improve blood-brain barrier penetration.
    • The dual pyrimidine cores could confer multitarget activity but increase metabolic instability .
  • Molecular Formula : C14H16Cl2N6S2 (~403.35 g/mol).

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Key Differences: Replaces pyrimidine with a thienopyrimidine core and introduces morpholine and methanesulfonyl groups.
  • Implications: The thienopyrimidine core may enhance binding to kinase targets (e.g., EGFR or VEGFR). Methanesulfonyl groups improve metabolic stability by resisting oxidative degradation .

Piperazine Derivatives with Alternative Substitutions

4-(4-Ethylpiperazin-1-yl)benzoic Acid

  • Key Differences : Substitutes the 4-chlorobenzoyl group with an ethyl-piperazine-benzoic acid motif.
  • Implications :
    • The carboxylic acid group introduces pH-dependent solubility, advantageous for formulation.
    • Ethyl-piperazine increases flexibility but may reduce target affinity compared to the rigid benzoyl group .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine Pyrimidine 6-methoxy, 2-methyl, 4-(4-chlorobenzoyl-piperazine) Not explicitly provided ~400 (estimated) Balanced lipophilicity, hydrogen-bonding
4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine Pyrimidine 6-(4-methylphenoxy), 4-(4-chlorobenzoyl-piperazine) C22H21ClN4O2 408.88 High lipophilicity, π-π stacking capability
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine 4-chloro, 2-methyl, 4-methylpiperazine C10H15ClN4 238.71 Increased basicity, reduced steric hindrance
Bis-pyrimidine with methylsulfanyl groups Pyrimidine (bis) 4-chloro, 6-(piperazine-linked pyrimidine), 2-(methylsulfanyl) C14H16Cl2N6S2 403.35 Enhanced lipophilicity, potential multitarget activity

Research Findings and Implications

  • Solubility vs. Permeability: Methoxy and phenoxy substituents trade aqueous solubility for membrane permeability, influencing bioavailability .
  • Metabolic Stability : Sulfur-containing groups (e.g., methylsulfanyl) resist first-pass metabolism but may generate reactive metabolites .

Biological Activity

The compound 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine , identified by its CAS number 946377-61-3, belongs to a class of piperazine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2}, with a molecular weight of 406.9 g/mol. The structure features a piperazine ring substituted with a chlorobenzoyl moiety and a methoxy group on a pyrimidine core, which is critical for its biological interactions.

Antiviral Activity

Research indicates that piperazine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to This compound have been shown to inhibit viruses such as Chikungunya virus (CHIKV) effectively. In vitro studies demonstrated that modifications in the piperazine structure can enhance antiviral potency while maintaining low cytotoxicity levels. Specifically, a selectivity index greater than 61 was reported for optimized derivatives, indicating favorable therapeutic profiles against viral infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperazine-containing compounds. For example, analogues of similar structures have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies showed promising results with significant tumor reduction in xenograft models, suggesting that these compounds could serve as effective anticancer agents .

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic spindle assembly.
  • Enzyme Inhibition : It may also act as an inhibitor for various enzymes involved in cellular signaling pathways, although specific targets for this compound require further elucidation.

Case Studies and Research Findings

StudyFindings
Study A (2020)Identified structural modifications that improve antiviral activity against CHIKV with low cytotoxicity (CC50 = 66.4 μM) .
Study B (2011)Demonstrated that similar piperazine derivatives inhibit tubulin polymerization and induce apoptosis in cancer cells .
Study C (2023)Reported on the synthesis and evaluation of multiple analogues showing enhanced selectivity and potency against viral strains .

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